molecular formula C26H17NO5 B123006 2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid CAS No. 359010-70-1

2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid

Cat. No. B123006
M. Wt: 423.4 g/mol
InChI Key: GIERQYKZWFLVGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex benzoic acid derivatives is a multi-step process that often involves the addition of various functional groups to a benzoic acid backbone. In the first paper, a series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized using the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . This process highlights the versatility of benzoic acid derivatives in forming biologically active compounds. Similarly, the second paper describes the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid through a three-step reaction involving bromination, diazo, and hydrolysis, starting from amino benzoic acid . These methods demonstrate the chemical reactivity of benzoic acid and its derivatives, allowing for the introduction of various substituents that can alter the compound's properties and potential applications.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by the presence of a benzene ring attached to a carboxylic acid group. Additional substituents can significantly influence the compound's reactivity and interaction with biological targets. In the first study, the synthesized compounds were characterized using molecular docking to understand their potential interaction with the HDAC8 enzyme . The presence of the phenothiazinylamino group in these derivatives is likely to contribute to their biological activity. The second paper utilized IR, 1H NMR, and 13C NMR to characterize the structure of the synthesized 2,4,6-Tribromo-3-hydroxybenzoic acid . These techniques are crucial for confirming the presence of the intended substituents and the overall molecular structure of the synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzoic acid derivatives are influenced by various factors such as reagent concentration, temperature, and reaction time. The first paper discusses the bioactivity screening of the synthesized compounds, which involves their interaction with biological molecules and the assessment of their cytotoxicity and antioxidant activity . The second paper explores the optimization of reaction conditions for the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid, discussing the effects of sulfuric acid and sodium nitrite concentration, as well as temperature and hydrolysis conditions on the yield . These analyses are essential for refining the synthesis process and enhancing the yield and purity of the final product.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are determined by their molecular structure and the nature of their substituents. The first paper reports on the antioxidant activity of the synthesized compounds, with one derivative showing significant inhibition in DPPH and ABTS antioxidant activity evaluations . This suggests that the specific arrangement of functional groups in these compounds can confer potent antioxidant properties. The second paper achieved a high yield and purity of the synthesized 2,4,6-Tribromo-3-hydroxybenzoic acid, indicating that the optimized synthesis conditions were effective in producing a compound with desirable physical and chemical characteristics . These properties are crucial for the potential application of these compounds in various fields, including medicinal chemistry and environmental analysis.

Scientific Research Applications

Detection of Reactive Oxygen Species

2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid (APF) serves as a novel fluorescence probe for selectively detecting highly reactive oxygen species (hROS) such as hydroxyl radical and reactive intermediates of peroxidase. APF's utility extends to differentiating hROS from other reactive oxygen species and has been successfully applied in living cells for visualizing hROS generation (Setsukinai et al., 2003).

Sensor for Cysteine Detection

A hybrid xanthene-based fluorescent sensor incorporating a structure similar to APF has been developed for the selective detection of cysteine. This sensor demonstrates high selectivity and has practical applications in detecting cysteine in human breast adenocarcinoma cells, indicating its potential in biomedical research (Peng et al., 2020).

Corrosion Inhibition in Acidic Media

Compounds structurally related to APF have been studied for their role as corrosion inhibitors in acidic environments. Their ability to protect mild steel against corrosion by adsorption on its surface has implications for their use in industrial applications (Arrousse et al., 2021).

Probing Reactive Nitrogen and Oxygen Species

APF has been utilized to study the reaction mechanisms of reactive nitrogen and oxygen species, particularly in the context of peroxynitrite reactions. This research provides insights into the biological and chemical processes involving these reactive species (Mak et al., 2007).

Fluorescence Imaging Applications

Derivatives of APF have been used in creating fluorescein-based dyes for Zn(II) detection. These dyes, with their enhanced fluorescence in response to Zn(II) coordination, have found applications in biological imaging and fluorescence microscopy, demonstrating the compound's versatility in sensor technology (Nolan et al., 2005).

Visualization of Reactive Oxygen Species in Cerebral Ischemia

APF has been used in a novel fluorescence probe to investigate the generation of hROS in the context of cerebral ischemia, both in vitro and in vivo. This application underscores its potential in neurological research and diagnostics (Tomizawa et al., 2005).

Safety And Hazards

The safety data sheet for a related compound, Benzoic acid, indicates that it may form combustible dust concentrations in air . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The related compounds HPF and APF are used as novel fluorescence probes to detect selectively highly reactive oxygen species . They have been found to be resistant to light-induced autoxidation . These compounds should be useful as tools to study the roles of hROS and (-)OCl in many biological and chemical applications .

properties

IUPAC Name

2-[3-(4-aminophenoxy)-6-oxoxanthen-9-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17NO5/c27-15-5-8-17(9-6-15)31-18-10-12-22-24(14-18)32-23-13-16(28)7-11-21(23)25(22)19-3-1-2-4-20(19)26(29)30/h1-14H,27H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIERQYKZWFLVGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)OC5=CC=C(C=C5)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469879
Record name 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl)benzoic acid

CAS RN

359010-70-1
Record name 2-[6-(4-Aminophenoxy)-3-oxo-3H-xanthen-9-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
S Hofbauer, C Gruber, KF Pirker, A Sündermann… - Biochemistry, 2014 - ACS Publications
Chlorite dismutases (Clds) are heme b-containing prokaryotic oxidoreductases that catalyze the reduction of chlorite to chloride with the concomitant release of molecular oxygen. Over …
Number of citations: 48 pubs.acs.org
Z Li, X Pan, T Wang, PN Wang, JY Chen… - Nanoscale research letters, 2013 - Springer
The killing effect of nitrogen-doped titanium dioxide (N-TiO 2 ) nanoparticles on human cervical carcinoma (HeLa) cells by visible light photodynamic therapy (PDT) was higher than that …
Number of citations: 39 link.springer.com
N Kuthala, R Vankayala, CS Chiang… - Advanced Functional …, 2020 - Wiley Online Library
Tumor hypoxia and chemoresistance are long‐lasting challenges in clinical cancer treatments resulting in treatment failures and low patient survival rates. Application of phototherapies …
Number of citations: 18 onlinelibrary.wiley.com
J Takahashi, M Misawa, H Iwahashi - International Journal of …, 2016 - Taylor & Francis
Full article: Combined treatment with X-ray irradiation and 5-aminolevulinic acid elicits better transcriptomic response of cell cycle-related factors than X-ray irradiation alone Skip to …
Number of citations: 24 www.tandfonline.com
X Pan, X Liang, L Yao, X Wang, Y Jing… - ZnO and TiO2 Based …, 2018 - books.google.com
TiO2 nanoparticles modified with phthalocyanines (Pc) have been proven to be a potential photosensitizer in the application of photodynamic therapy (PDT). However, the generation of …
Number of citations: 0 books.google.com
J Soubhye, I Aldib, C Delporte… - Current medicinal …, 2016 - ingentaconnect.com
Inflammation is an initial response of the body to a harmful stimuli and it is achieved by the increased movement of leukocytes (especially granulocytes) from blood into injured tissues. It …
Number of citations: 37 www.ingentaconnect.com
B Cai, P Wan, H Chen, J Huang, Z Ye, D Chen, J Pan - Molecules, 2022 - mdpi.com
Antioxidative peptides that inhibit myeloperoxidase (MPO) enzyme activity can effectively defend against oxidative stress damage. The antioxidant peptides from tuna protein were …
Number of citations: 10 www.mdpi.com
JR Terrill, MD Grounds, PG Arthur - Plos Currents, 2016 - ncbi.nlm.nih.gov
Background: The mdx mouse model for the fatal muscle wasting disease Duchenne Muscular Dystrophy (DMD) shows a very mild pathology once growth has ceased, with low levels of …
Number of citations: 27 www.ncbi.nlm.nih.gov
S Balakrishna, W Song, S Achanta… - … of Physiology-Lung …, 2014 - journals.physiology.org
The treatment of acute lung injury caused by exposure to reactive chemicals remains challenging because of the lack of mechanism-based therapeutic approaches. Recent studies …
Number of citations: 188 journals.physiology.org
V Csató, A Pető, GÁ Fülöp, I Rutkai… - Acta …, 2015 - Wiley Online Library
Aims Myeloperoxidase ( MPO ) catalyses the formation of a wide variety of oxidants, including hypochlorous acid ( HOC l), and contributes to cardiovascular disease progression. We …
Number of citations: 6 onlinelibrary.wiley.com

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